

Amphidinolide F: A Technical Guide to its Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Amphidinolide F	
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Introduction

The amphidinolides are a large and structurally diverse family of cytotoxic macrolides isolated from marine dinoflagellates of the genus Amphidinium.[1][2] First isolated in 1991 by the Kobayashi group, **Amphidinolide F** is a prominent member of this family, distinguished by its complex 25-membered macrolactone core.[1][3] This core structure is densely functionalized, featuring eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene moiety.[4]

Amphidinolide F's significant cytotoxic activity against various cancer cell lines has made it an attractive, albeit challenging, target for total synthesis.[3][4] Its successful synthesis not only provides a route for producing material for further biological study but also serves to confirm its complex relative and absolute stereochemistry.[4][5] This document provides a comprehensive technical overview of the discovery, structural elucidation, biological characterization, and key experimental protocols related to **Amphidinolide F**.

Discovery and Isolation

Amphidinolide F was discovered and isolated from a laboratory culture of the marine dinoflagellate Amphidinium sp., which is a symbiont of the Okinawan flatworm Amphiscolops magniviridis.[1][3] The isolation, reported in 1991, yielded a very small amount of the pure



compound, highlighting the challenges in obtaining substantial quantities from natural sources. [1]

Structural Elucidation

The gross structure of **Amphidinolide F** was initially determined through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3] Due to its structural similarity to the previously characterized Amphidinolide C, its complete structure, including the relative and absolute configurations of its 11 stereogenic centers, was assigned by detailed comparison of their respective NMR data.[1] [3] This assignment was definitively confirmed years later through its first enantioselective total synthesis, which produced a synthetic compound matching the spectral data of the natural product.[4][5]

Physicochemical and Spectroscopic Data

The characterization of **Amphidinolide F** relies on specific spectroscopic signatures. The data obtained from synthetic samples have been crucial for confirming the structure.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Synthetic **Amphidinolide F** (Data referenced from total synthesis literature and compared against natural product spectra)



Position	¹³ C Shift (ppm)	¹H Shift (ppm, J in Hz)
1 (C=O)	170.1	-
3	75.1	4.25 (m)
5	32.4	1.95 (m), 1.65 (m)
7	80.1	3.80 (m)
8	79.5	4.15 (m)
9	130.5	5.98 (d, 11.0)
10	125.8	6.45 (dd, 15.0, 11.0)
11	140.1	5.75 (d, 15.0)
13	71.2	4.50 (m)
15 (C=O)	209.8	-
18 (C=O)	211.5	-
20	78.9	4.10 (m)
23	81.2	3.95 (m)
25	35.1	2.20 (m)
29 (CH ₃)	15.5	0.95 (d, 7.0)

Note: NMR shifts can vary slightly based on solvent and instrumentation. The data presented is a representative compilation from available synthesis publications.[6]

Biological Activity and Mechanism of Action

Amphidinolide F demonstrates significant cytotoxic activity against several cancer cell lines in vitro.

Table 2: In Vitro Cytotoxicity of Amphidinolide F



Cell Line	Cell Type	lC₅₀ (μg/mL)
L1210	Murine Lymphoma	1.5
КВ	Human Epidermoid Carcinoma	3.2
[3]		

While the precise molecular mechanism of **Amphidinolide F** has not been fully elucidated, studies on other members of the **amphidinolide f**amily suggest a likely mode of action. Several amphidinolides have been shown to interact with actin, a critical protein of the cytoskeleton.[7][8] These interactions can either stabilize or destabilize actin filaments, disrupting vital cellular processes like cell division, migration, and maintenance of cell shape, ultimately leading to apoptosis.[7][8] It is hypothesized that **Amphidinolide F** shares this mechanism of disrupting actin dynamics, which accounts for its potent cytotoxicity.

Key Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and biological evaluation of **Amphidinolide F**.

Isolation and Purification Protocol

This protocol is based on the methods described for the isolation of amphidinolides from Amphidinium sp. cultures.[9]

- Harvesting and Extraction: Harvested dinoflagellate cells (wet weight) are extracted with a 3:1 mixture of methanol:toluene.
- Solvent Partitioning: The resulting extract is partitioned between toluene and water. The cytotoxic components, including **Amphidinolide F**, remain in the toluene-soluble fraction.
- Silica Gel Chromatography: The toluene fraction is concentrated and subjected to column chromatography on a silica gel support, eluting with a chloroform/methanol gradient (e.g., 95:5).
- Size-Exclusion Chromatography: Fractions showing bioactivity are pooled and further purified by gel filtration chromatography on a Sephadex LH-20 column, using a 1:1



chloroform/methanol mobile phase.

 Reversed-Phase HPLC: The final purification is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS (octadecylsilane) column with a high-purity methanol/water mobile phase (e.g., 88% methanol) to yield pure **Amphidinolide** F.[9]

Spectroscopic Characterization

- NMR Spectroscopy:
 - Prepare a solution of pure Amphidinolide F (0.5-1.0 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
 - Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (≥500 MHz).
 - Process the data to assign proton and carbon signals and establish through-bond connectivities.
- Mass Spectrometry:
 - Prepare a dilute solution of **Amphidinolide F** in a suitable solvent (e.g., methanol).
 - Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) to determine the accurate mass and molecular formula.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

 Cell Seeding: Seed L1210 or KB cells into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

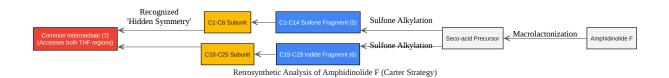


- Compound Preparation: Prepare a stock solution of Amphidinolide F in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations.
- Treatment: Add 100 μ L of the diluted **Amphidinolide F** solutions (or vehicle control) to the appropriate wells.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Confirmation by Total Synthesis

The formidable structural complexity of **Amphidinolide F** made it a significant challenge for synthetic chemists. The first successful enantioselective total synthesis was reported by the Carter group and was crucial for confirming the assigned structure.[5] Their retrosynthetic strategy was notable for its recognition of "hidden symmetry" within the molecule, allowing for the synthesis of the C1–C8 and C18–C25 fragments from a common intermediate.[4][5] Other successful syntheses have also been reported, employing different key reactions such as alkyne metathesis and sulfone-based coupling strategies.[6][10][11]



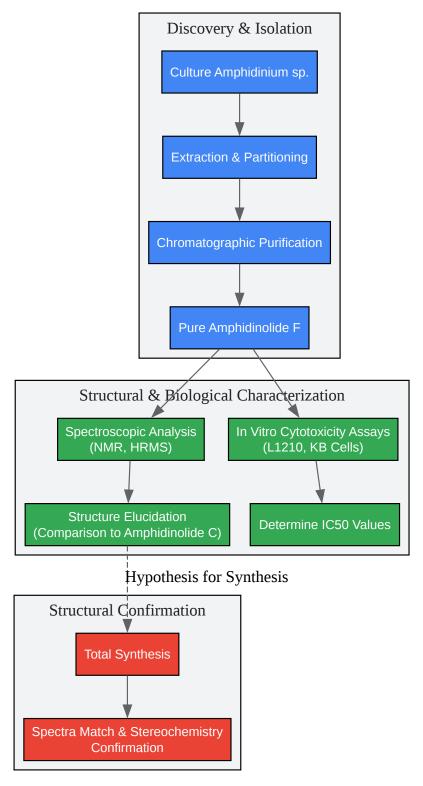


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Caption: Retrosynthesis of **Amphidinolide F** based on the Carter group's strategy.[4][5]

Visualized Workflows Discovery and Characterization Workflow





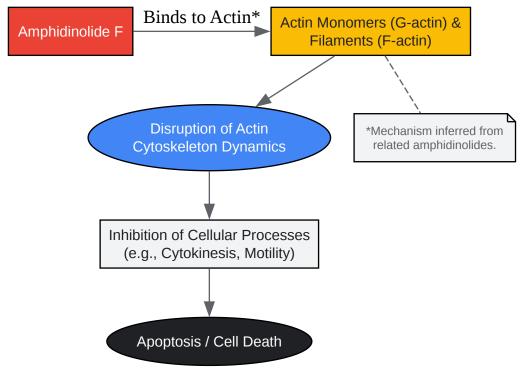
Overall Workflow for Amphidinolide F Characterization

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Caption: Logical workflow from discovery to structural confirmation of **Amphidinolide F**.



Proposed Mechanism of Action Pathway



Proposed Cytotoxic Mechanism of Action

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Caption: Proposed mechanism of action for **Amphidinolide F** via actin disruption.[7][8]

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- To cite this document: BenchChem. [Amphidinolide F: A Technical Guide to its Discovery, Characterization, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664938#discovery-and-characterization-of-amphidinolide-f]

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